Boc-L-セレンメチオニン

概要

説明

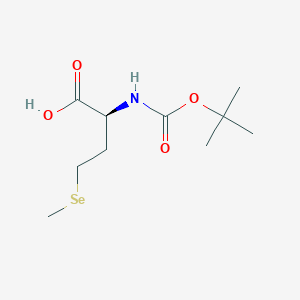

Boc-L-selenomethionine is a derivative of the natural amino acid L-methionine but has a selenium atom replacing the sulfur atom in its structure. It is predominantly found in food and has antioxidant activity . It has been shown to increase the activity of glutathione peroxidase in endothelial cells and may be chemoprotective against certain cancers .

Molecular Structure Analysis

The molecular formula of L-selenomethionine is C5H11NO2Se . The IUPAC name is (2S)-2-amino-4-methylselanylbutanoic acid . The InChI and Canonical SMILES are also provided .Chemical Reactions Analysis

Selenomethionine has unique nucleophilic properties that allow it to be selectively modified even in the presence of cysteine . The resulting benzylselenonium adduct is stable at physiological pH, selectively labile to glutathione, and embodies a broadly tunable reactivity profile .Physical and Chemical Properties Analysis

L-selenomethionine appears as a white to off-white solid . It is soluble in aqueous acid and water . It has a melting point of 275 °C and a boiling point of 320.8ºC at 760 mmHg .科学的研究の応用

植物栄養とバイオフォティフィケーション

Boc-L-セレンメチオニンは、農学において、作物のセレン含有量を高めるために使用できます。 小麦の苗を用いた水耕栽培実験では、セレンメチオニンなどの有機セレンが植物内で効果的に吸収され、変換されることが示されています 。このプロセスは、食事を通じてこの必須微量栄養素の摂取量を増やすことを目的とした、セレンバイオフォティフィケーション戦略の開発に不可欠です。

タンパク質バイオコンジュゲーション

生化学において、Boc-L-セレンメチオニンは、バイオコンジュゲーションのための発現可能なハンドルとして機能します 。これは、栄養要求性発現によってタンパク質に導入され、独特の求核性を示します。これにより、システインの存在下でも選択的な修飾が可能になり、治療および研究目的の化学的に強化されたタンパク質を作成するための貴重なツールとなります。

栄養補助食品

栄養学の分野では、Boc-L-セレンメチオニンは、食品サプリメントにおけるセレンの供給源として考えられています 。セレンは、人間の食事の重要な成分であり、そのサプリメントは、特にセレン欠乏地域において、推奨される1日の摂取量を達成するのに役立ちます。

作用機序

Target of Action

Boc-L-selenomethionine is a biochemical used in proteomics research Its parent compound, selenomethionine, is known to play an essential role as an antioxidant, where it depletes reactive oxygen species (ros) and aids in the formation and recycling of glutathione, another important antioxidant .

Mode of Action

It depletes reactive oxygen species (ROS) and aids in the formation and recycling of glutathione . This suggests that Boc-L-selenomethionine might share similar antioxidant properties.

Biochemical Pathways

Selenomethionine, the parent compound, is involved in two metabolic pathways: the methionine pathway and the selenium pathway . It is absorbed by the body through the Na±dependent neutral amino acid transport system in the small intestine, and then exists in a bound form in the liver .

Pharmacokinetics

The organic form of selenomethionine is more readily absorbed in the human body compared to selenite, the inorganic form of selenium . This suggests that Boc-L-selenomethionine might have similar absorption properties.

Result of Action

Selenomethionine, the parent compound, has been shown to increase the activity of glutathione peroxidase in endothelial cells . It may also have a chemoprotective effect against certain cancers .

Action Environment

It is known that selenium, the key element in selenomethionine, is an essential trace element necessary for the growth of organisms . Therefore, the availability of selenium in the environment might influence the action and efficacy of Boc-L-selenomethionine.

Safety and Hazards

将来の方向性

生化学分析

Biochemical Properties

Boc-L-selenomethionine plays a crucial role in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules. For instance, it has been shown to increase the activity of glutathione peroxidase in endothelial cells.

Cellular Effects

Boc-L-selenomethionine influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. Its antioxidant activity contributes to the redox balance within cells.

Molecular Mechanism

At the molecular level, Boc-L-selenomethionine exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Its selenium component acts as a cofactor for antioxidant enzymes.

Metabolic Pathways

Boc-L-selenomethionine is involved in various metabolic pathways. It interacts with enzymes or cofactors, affecting metabolic flux or metabolite levels. Its selenium component plays a crucial role in these biochemical pathways.

特性

IUPAC Name |

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylselanylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO4Se/c1-10(2,3)15-9(14)11-7(8(12)13)5-6-16-4/h7H,5-6H2,1-4H3,(H,11,14)(H,12,13)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJDWZRHRGRTJOH-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC[Se]C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC[Se]C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO4Se | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(chloromethyl)-1-[4-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetrazole](/img/structure/B1521706.png)

![1-Amino-3-[4-(trifluoromethyl)phenoxy]propan-2-ol](/img/structure/B1521713.png)

![3-Bromo-1H-pyrazolo[4,3-C]pyridine](/img/structure/B1521722.png)

![6-Bromo-2-methylimidazo[1,2-a]pyrazine](/img/structure/B1521726.png)

![2-Bromo-7-iodo-5-tosyl-5H-pyrrolo[2,3-B]pyrazine](/img/structure/B1521727.png)